4-[(4-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide
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Overview
Description
4-[(4-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide is a synthetic organic compound with the molecular formula C14H14N2O4 and a molecular weight of 274.27 g/mol It is characterized by the presence of a furan ring substituted with a carbamoylphenoxy group and a carboxamide group
Preparation Methods
The synthesis of 4-[(4-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carbamoylphenoxy group: This step involves the reaction of the furan ring with a carbamoylphenol derivative, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the ester bond.
Formation of the carboxamide group: The final step involves the conversion of the ester group to a carboxamide group using an appropriate amine source, such as ammonia or an amine derivative, under suitable reaction conditions.
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
4-[(4-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and appropriate temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(4-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 4-[(4-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in cell growth, proliferation, and apoptosis. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
4-[(4-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide can be compared with other similar compounds, such as:
4-(4-Cyanophenoxy)benzamide: This compound is a selective inhibitor of the mono-ADP-ribosyltransferase PARP10 and has distinct selectivities compared to other PARP inhibitors.
3-(4-Carbamoylphenoxy)benzamide: This compound also inhibits PARP10 and has similar biological activities to this compound.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
332412-85-8 |
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Molecular Formula |
C14H14N2O4 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
4-[(4-carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide |
InChI |
InChI=1S/C14H14N2O4/c1-8-10(6-12(20-8)14(16)18)7-19-11-4-2-9(3-5-11)13(15)17/h2-6H,7H2,1H3,(H2,15,17)(H2,16,18) |
InChI Key |
FXHAVHODESZKMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)N)COC2=CC=C(C=C2)C(=O)N |
solubility |
32.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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